molecular formula C11H15NO2S B3371691 2-(Cyclopentanesulfonyl)aniline CAS No. 76697-51-3

2-(Cyclopentanesulfonyl)aniline

Cat. No.: B3371691
CAS No.: 76697-51-3
M. Wt: 225.31 g/mol
InChI Key: NDFGZXFQVSEJDM-UHFFFAOYSA-N
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Description

2-(Cyclopentanesulfonyl)aniline (CAS 76697-51-3) is a specialized organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This molecule features a unique structure consisting of an aniline group, a primary aromatic amine, ortho-substituted with a cyclopentanesulfonyl group . This architecture makes it a valuable building block in medicinal chemistry and organic synthesis. The ortho-position of the sulfonyl group relative to the aniline nitrogen can influence the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets. As an aniline derivative, its chemistry is dominated by the aromatic amine functional group. The amino group can participate in various reactions, serving as a key synthetic intermediate. It can undergo electrophilic aromatic substitution, where the amino group activates the benzene ring toward further functionalization . More importantly for drug discovery, it can be diazotized to form diazonium salts, a crucial step for creating azo compounds or for introducing other substituents via Sandmeyer-type reactions . The sulfonyl moiety can act as a robust polar group, influencing the compound's solubility and metabolic stability, and can also be explored for its potential to engage in hydrogen bonding. Researchers value this compound as a versatile precursor for synthesizing more complex molecules, particularly in developing potential pharmacologically active compounds where the sulfonamide or sulfone functionality is desired. Its application spans the synthesis of libraries for high-throughput screening and the development of novel dyes or materials science precursors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFGZXFQVSEJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297872
Record name 2-(Cyclopentylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76697-51-3
Record name 2-(Cyclopentylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76697-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentanesulfonyl)aniline typically involves the sulfonylation of aniline with cyclopentanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{Aniline} + \text{Cyclopentanesulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentanesulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(Cyclopentanesulfonyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopentanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and chemical properties of 2-(Cyclopentanesulfonyl)aniline and related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Storage Conditions
This compound 76697-51-3 C₁₁H₁₅NO₂S 225.31 88–90 Chloroform (slight, heated), DMSO -20°C, inert atmosphere
2-Cyclopentylaniline 67330-66-9 C₁₁H₁₅N 161.24 Not reported Not reported Not reported
4-Cyclopentylaniline 20029-53-2 C₁₁H₁₅N 161.24 Not reported Not reported Not reported
2-(Cyclopentyloxy)aniline 29026-75-3 C₁₁H₁₅NO 177.24 Not reported Not reported Not reported
2-(Phenylsulfonyl)aniline 4273-98-7 C₁₂H₁₁NO₂S 233.29 Not reported Not reported Not reported
Key Observations:

Molar Mass and Polarity: The sulfonyl group in this compound increases its molar mass (225.31 g/mol) compared to non-sulfonylated analogues like 2-cyclopentylaniline (161.24 g/mol). This elevates polarity, reducing solubility in non-polar solvents .

Thermal Stability :

  • This compound’s defined melting point (88–90°C) suggests moderate thermal stability, whereas data for analogues are unavailable .

Solubility: The sulfonyl group likely reduces solubility in non-polar solvents compared to cyclopentyl or cyclopentyloxy derivatives. For example, 2-cyclopentylaniline may exhibit greater solubility in organic solvents like ethanol or ether due to lower polarity .

Reactivity Differences:
  • The electron-withdrawing sulfonyl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to electron-rich analogues like 2-cyclopentylaniline.
  • The hydrochloride salt form (CAS: 1355248-12-2) enhances aqueous solubility, facilitating use in drug formulation .

Biological Activity

Overview

2-(Cyclopentanesulfonyl)aniline, also known as 2-cyclopentylsulfonylaniline hydrochloride, is a compound that exhibits unique chemical properties due to its cyclopentane ring structure combined with sulfonamide and aniline functionalities. This article explores its biological activity, synthesis methods, and potential applications in various fields, supported by scientific findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆ClNO₂S
  • Molecular Weight : 261.76 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and organic solvents

The compound's structure contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reaction of Cyclopentanesulfonyl Chloride with Aniline : This reaction occurs in the presence of a base.
  • Formation of Hydrochloride Salt : Hydrochloric acid is added to produce the hydrochloride form, enhancing solubility.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This property makes it a candidate for further research into enzyme inhibition and protein interactions.

Biological Activities

Research on this compound has revealed several potential biological activities:

  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes, which could be valuable in therapeutic applications.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : The compound's ability to modulate protein activity may also extend to anti-inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
SulfanilamideSulfonamideKnown antibiotic properties
N-(4-Aminophenyl)cyclopentanamineAmino derivativeExhibits different reactivity patterns
4-CyclopentanesulfonylanilineSulfonamideSimilar sulfonyl group but different substituents

This compound stands out due to its specific structural features that may influence its biological activities differently compared to other compounds.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study conducted on enzyme inhibition demonstrated that this compound effectively inhibited a target enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Antimicrobial Activity :
    • Preliminary tests indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential use in treating infections.
  • Anti-inflammatory Research :
    • Research exploring the anti-inflammatory properties showed promising results, with the compound reducing inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopentanesulfonyl)aniline, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of aniline derivatives. For example, reacting cyclopentanesulfonyl chloride with 2-aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 aniline:sulfonyl chloride) can enhance yields. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) is recommended .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and sulfonyl group integration. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides precise stereochemical details. Infrared (IR) spectroscopy identifies functional groups like N–H (aniline) and S=O (sulfonyl) stretches .

Q. What are the common chemical reactions and reactivity patterns of this compound?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring. Nucleophilic aromatic substitution (e.g., with amines or alkoxides) and reduction of the sulfonyl group to thioether (using LiAlH₄) are feasible. Monitor reactivity via thin-layer chromatography (TLC) and optimize conditions using polar aprotic solvents .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict binding affinities with target proteins (e.g., enzymes). Compare results with analogs like 2-(Isopropylthio)aniline, where steric bulk from cyclopentane may influence binding pocket interactions .

Q. What strategies mitigate steric hindrance challenges during functionalization of this compound?

  • Methodological Answer : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity in substitution reactions. Alternatively, employ microwave-assisted synthesis to overcome kinetic barriers. Steric maps derived from crystallographic data can inform rational design of derivatives .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) and assess activity in assays (e.g., enzyme inhibition or receptor binding). Use regression analysis to correlate substituent electronic parameters (Hammett σ) with bioactivity, as seen in studies on 2-Fluoro-4-(methylsulfonyl)aniline .

Q. What experimental strategies resolve contradictions in biological assay data, such as varying IC₅₀ values for this compound?

  • Methodological Answer : Standardize assay conditions (pH, temperature, solvent) and validate with positive controls. Replicate studies across multiple cell lines or in vitro/in vivo models. Cross-reference with analogs like 2-(Bromomethyl)aniline, where environmental factors (e.g., redox state) significantly alter activity .

Q. How can researchers optimize the stability of this compound in aqueous environments for pharmacological studies?

  • Methodological Answer : Introduce hydrolytically stable groups (e.g., trifluoromethyl) or formulate the compound in cyclodextrin complexes. Monitor degradation via high-performance liquid chromatography (HPLC) under accelerated stability conditions (40°C/75% RH), as applied to 2-(Cyclohexyloxy)-5-fluoroaniline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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